2-Butylhexanol

Description

BenchChem offers high-quality 2-Butylhexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butylhexanol including the price, delivery time, and more detailed information at info@benchchem.com.

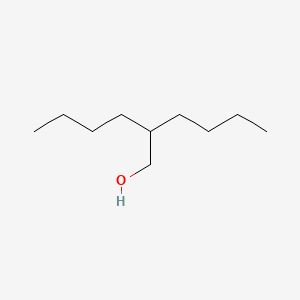

Structure

3D Structure

Properties

IUPAC Name |

2-butylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-3-5-7-10(9-11)8-6-4-2/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPPDPWPIZBBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182041 | |

| Record name | 2-Butylhexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2768-15-2 | |

| Record name | 2-Butyl-1-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2768-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butylhexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002768152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butylhexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butylhexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Butylhexanol CAS number: 2768-15-2

An In-Depth Technical Guide to 2-Butylhexanol (CAS: 2768-15-2) for Research and Drug Development Professionals

Introduction

2-Butylhexan-1-ol (CAS: 2768-15-2), a branched-chain primary alcohol, represents a class of compounds known as Guerbet alcohols. Its unique molecular architecture—featuring a C10 backbone with a butyl group at the C2 position—imparts a distinct set of physicochemical properties, including a high boiling point, low volatility, and excellent solvency in organic media. While its structural isomer, 2-ethylhexanol, is widely utilized in industrial applications, 2-butylhexanol offers a nuanced profile that warrants specific consideration within research and pharmaceutical development.[1]

This guide serves as a technical deep-dive for researchers, medicinal chemists, and formulation scientists. It moves beyond basic identification to explore the causality behind its synthesis, the logic of its potential applications in drug discovery and delivery, and the essential safety protocols required for its handling. The objective is to provide a comprehensive, scientifically-grounded resource that enables informed decision-making in a laboratory and developmental context.

Physicochemical and Structural Characteristics

The identity and behavior of 2-butylhexanol are dictated by its molecular structure. As a branched C10 alcohol, it balances lipophilic character with the reactivity of a primary hydroxyl group. This combination is central to its utility as both a solvent and a synthetic intermediate.

Key Properties Summary

| Property | Value | Source |

| IUPAC Name | 2-butylhexan-1-ol | PubChem[2] |

| CAS Number | 2768-15-2 | PubChem[2] |

| Molecular Formula | C10H22O | PubChem[2] |

| Molecular Weight | 158.28 g/mol | PubChem[2] |

| Computed XLogP3 | 3.8 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 7 | PubChem[2] |

-

Structural Insight : The branching at the C2 position sterically hinders the close packing of molecules. This disruption of intermolecular forces is the primary reason Guerbet alcohols like 2-butylhexanol remain liquid over a broad temperature range and have lower melting points compared to their linear isomers.

-

Lipophilicity and Polarity : The computed XLogP3 value of 3.8 indicates significant lipophilicity, suggesting high solubility for non-polar compounds and poor solubility in water.[2] The terminal hydroxyl group, however, provides a site for hydrogen bonding, lending the molecule a modest polar character that makes it a versatile solvent for a range of organic molecules.

Caption: Chemical structure of 2-butylhexan-1-ol.

Synthesis and Manufacturing

The primary industrial route to 2-butylhexanol is the Guerbet reaction , a base-catalyzed self-condensation of a primary alcohol at elevated temperatures.[3][4] This reaction provides a direct pathway to dimerized, branched alcohols.

The mechanism involves a four-step sequence occurring in a single pot:

-

Dehydrogenation : The starting alcohol (n-hexanol) is temporarily oxidized to its corresponding aldehyde (hexanal).

-

Aldol Condensation : Two molecules of the aldehyde undergo a base-catalyzed aldol condensation.

-

Dehydration : The resulting aldol adduct readily eliminates a molecule of water to form an α,β-unsaturated aldehyde.

-

Hydrogenation : The unsaturated aldehyde is then hydrogenated by the hydrogen produced in the initial step, yielding the final branched-chain alcohol.[3][5][6]

The rate-limiting step is typically the initial dehydrogenation, often requiring high temperatures (200-400°C) and the presence of a bifunctional catalyst that possesses both basic and hydrogenation/dehydrogenation sites.[6]

Caption: The four-step Guerbet reaction pathway for synthesizing 2-butylhexanol.

Generalized Laboratory Protocol: Guerbet Synthesis

This protocol is a generalized representation. Specific catalyst choices, temperatures, and pressures must be optimized based on available equipment and literature precedent.

-

Reactor Preparation : Charge a high-pressure autoclave reactor with n-hexanol, a catalytic amount of a heterogeneous catalyst (e.g., palladium on carbon, copper chromite), and a strong base (e.g., potassium hydroxide).[3][4]

-

Inerting : Seal the reactor and purge thoroughly with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

-

Reaction Execution : Heat the stirred mixture to the target temperature (e.g., 200-250°C). The reaction will generate pressure due to the formation of hydrogen gas. Maintain the reaction for several hours until conversion plateaus, monitoring by sampling if possible. The water byproduct can hinder the reaction, so its removal can improve yield.[7]

-

Work-up : Cool the reactor to room temperature and vent any excess pressure. Dilute the reaction mixture with a suitable organic solvent and filter to remove the heterogeneous catalyst.

-

Purification : Wash the organic phase with a dilute acid to neutralize the base, followed by water and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure.

-

Final Distillation : Purify the crude product by fractional distillation under vacuum to isolate pure 2-butylhexanol.

-

Characterization : Confirm the identity and purity of the final product using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]

Applications in Research and Drug Development

The properties of 2-butylhexanol make it a valuable, albeit specialized, tool for pharmaceutical scientists. Its utility stems from its role as a high-performance solvent, a synthetic building block, and a potential formulation excipient.

High-Performance Aprotic Solvent

In early-stage drug discovery, many lead compounds exhibit poor solubility in common aqueous and organic solvents. 2-Butylhexanol can serve as a non-polar, aprotic, high-boiling point solvent, offering an alternative for solubilizing difficult-to-dissolve active pharmaceutical ingredients (APIs).[10] Its use is particularly relevant for:

-

Reaction Medium : Facilitating organic reactions involving hydrophobic reagents where elevated temperatures are required. Its low volatility minimizes solvent loss.

-

Lyophilization : In specialized cases, alcohols like tertiary butyl alcohol are used as co-solvents with water in freeze-drying processes to improve the solubility of hydrophobic drugs and enhance the stability of the final cake.[11][12] 2-Butylhexanol could be investigated for similar applications.

Synthetic Intermediate in Medicinal Chemistry

The primary hydroxyl group of 2-butylhexanol is a reactive handle for chemical modification, making it a useful intermediate.[13][14]

-

Esterification : It can be readily esterified to produce prodrugs or incorporate a bulky lipophilic moiety into a larger molecule to modulate its pharmacokinetic properties (e.g., membrane permeability, metabolic stability).

-

Etherification : Formation of ether linkages provides another route to create complex target molecules where the C10 branched alkyl group is desired for its steric or lipophilic influence.

Potential in Drug Formulation and Delivery

The amphiphilic nature and lipophilicity of 2-butylhexanol suggest its potential as a functional excipient in advanced drug delivery systems.

-

Topical and Transdermal Formulations : Long-chain alcohols are known to act as chemical penetration enhancers by disrupting the highly organized lipid structure of the stratum corneum. The branched structure of 2-butylhexanol may offer a unique balance of efficacy and reduced skin irritation compared to other enhancers.

-

Lipid-Based Formulations : It can function as a co-solvent or co-surfactant in the oil phase of Self-Emulsifying Drug Delivery Systems (SEDDS) or microemulsions. Its role would be to increase the solubilization capacity of the lipid phase for a poorly water-soluble drug, thereby improving its oral bioavailability.

Caption: Relationship between the properties of 2-butylhexanol and its applications.

Safety, Toxicology, and Handling

Comprehensive toxicological data specifically for 2-butylhexanol (CAS 2768-15-2) is limited in publicly accessible databases. Therefore, a conservative approach to handling is mandated, drawing precautionary parallels from structurally similar compounds like 2-ethylhexanol and other C8-C10 alcohols.

GHS Hazard Information (Anticipated)

Based on data for 2-ethylhexanol and other similar alcohols, the following hazards should be anticipated.

| Hazard Class | GHS Classification | Notes |

| Acute Toxicity | H332: Harmful if inhaled. H303: May be harmful if swallowed. | Vapors can cause respiratory irritation. High-level exposure may lead to headache and dizziness.[15][16] |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | Prolonged or repeated contact may defat the skin, leading to dryness and dermatitis.[15] |

| Eye Damage/Irritation | H319: Causes serious eye irritation. | Direct contact can cause significant irritation, redness, and pain.[15] |

| Aquatic Hazard | H402 / H412: Harmful to aquatic life, possibly with long-lasting effects. | The substance should not be released into the environment.[15][17] |

Safe Laboratory Handling Protocol

-

Engineering Controls : Always handle 2-butylhexanol inside a certified chemical fume hood to prevent inhalation of vapors. Ensure an eyewash station and safety shower are immediately accessible.[18]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles or a face shield.

-

Hand Protection : Use chemically resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contamination occurs.

-

Body Protection : Wear a flame-resistant lab coat.

-

-

Storage : Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from strong oxidizing agents and sources of ignition.[17][18]

-

Spill Management : In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ventilate the area thoroughly.

-

Disposal : Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not pour down the drain.[18]

Conclusion

2-Butylhexanol is a specialty chemical whose value in a research and drug development setting lies in its specific combination of branched structure, lipophilicity, and chemical reactivity. While not a common laboratory solvent, its utility emerges in challenging scenarios requiring high solvency for non-polar APIs, a robust intermediate for medicinal chemistry, or a functional excipient for enhancing drug delivery. Its synthesis via the Guerbet reaction is a well-established, though energy-intensive, process. A thorough understanding of its properties, coupled with stringent adherence to safety protocols, allows scientists and researchers to effectively leverage this versatile C10 alcohol to solve complex problems in synthesis and formulation.

References

- Google Patents. (n.d.). Synthesis of guerbet alcohols.

-

Perrone, O. M., et al. (2022). Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst. Frontiers in Chemical Engineering. Retrieved February 1, 2026, from [Link]

-

Taylor & Francis. (n.d.). Guerbet reaction – Knowledge and References. Retrieved February 1, 2026, from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-hexanol. Retrieved February 1, 2026, from [Link]

-

RSC Publishing. (n.d.). A reaction integration of n-butanol Guerbet condensation and 1,1-dibutoxybutane hydrolysis. Retrieved February 1, 2026, from [Link]

-

AOCS. (2019). Guerbet Compounds. Retrieved February 1, 2026, from [Link]

- Google Patents. (n.d.). Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol.

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ToxFAQs™ for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved February 1, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Public Health Statement for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved February 1, 2026, from [Link]

-

PubChem. (n.d.). 2-tert-Butylcyclohexanol. Retrieved February 1, 2026, from [Link]

-

Synerzine. (2018). Safety Data Sheet: 4-tert-Butylcyclohexanol. Retrieved February 1, 2026, from [Link]

-

PubMed. (n.d.). The novel application of tertiary butyl alcohol in the preparation of hydrophobic drug-HPbetaCD complex. Retrieved February 1, 2026, from [Link]

-

RSC Publishing. (n.d.). Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst. Retrieved February 1, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (2016). Direct Synthesis of 2-Ethylhexanol via n-Butanal Aldol Condensation-Hydrogenation Reaction Integration over Ni/Ce-Al2O3 Bifunctional Catalyst. Retrieved February 1, 2026, from [Link]

-

Scilit. (n.d.). Selective synthesis of 2-ethyl-1-hexanol from n-butanol through the Guerbet reaction by using bifunctional catalysts based on copper or palladium precursors and sodium butoxide. Retrieved February 1, 2026, from [Link]

-

PubChem. (n.d.). 2-Butylhexanol. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (n.d.). Use of pure t-butanol as a solvent for freeze-drying: A case study. Retrieved February 1, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatile Pharmaceutical Intermediate: Exploring the Applications of 2-(tert-Butyl)-4,6-dimethylphenol. Retrieved February 1, 2026, from [Link]

-

Human, Health and Halal Metrics. (2020). Validated analytical method for characterization of alcohols marketed in Tehran, Iran. Retrieved February 1, 2026, from [Link]

-

PubChem. (n.d.). 2-Ethylhexanol. Retrieved February 1, 2026, from [Link]

-

MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved February 1, 2026, from [Link]

-

International Journal of Pharmacy and Analytical Research. (2015). A novel method for evaluation of 2-ethylhexanol in octyl stearate by using gas chromatography technique. Retrieved February 1, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of cyclohexanol derivatives.

-

ResearchGate. (n.d.). Quantitative Determination of 2-Ethyl-1-hexanol, Texanol and TXIB in In-door Air Using a Solid-Phase Extraction-type Collection Device Followed by Gas Chromatography-Mass Spectrometry. Retrieved February 1, 2026, from [Link]

Sources

- 1. 2-Ethylhexanol | C8H18O | CID 7720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Butylhexanol | C10H22O | CID 76005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US10214470B2 - Synthesis of guerbet alcohols - Google Patents [patents.google.com]

- 4. aocs.org [aocs.org]

- 5. Frontiers | Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst [frontiersin.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Improvement of n-butanol Guerbet condensation: a reaction integration of n-butanol Guerbet condensation and 1,1-dibutoxybutane hydrolysis - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. ijpar.com [ijpar.com]

- 10. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review [mdpi.com]

- 11. The novel application of tertiary butyl alcohol in the preparation of hydrophobic drug-HPbetaCD complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemimpex.com [chemimpex.com]

- 14. nbinno.com [nbinno.com]

- 15. download.basf.com [download.basf.com]

- 16. 2-Butoxyethanol and 2-Butoxyethanol Acetate | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 17. aksci.com [aksci.com]

- 18. synerzine.com [synerzine.com]

Commercial Availability & Technical Profile: 2-Butyl-1-hexanol

A Strategic Guide for Research & Development[1]

Executive Summary: The "Make vs. Buy" Reality

2-Butyl-1-hexanol (CAS: 2768-15-2) represents a specific class of branched "Guerbet-type" alcohols often overshadowed by its commercially dominant isomers, such as 2-propylheptanol (2-PH) and 2-ethylhexanol (2-EH).[1] While widely cited in patent literature for defoamers, surfactants, and ester lubricants, off-the-shelf commercial availability for research quantities (1g – 1kg) is severely limited.

Unlike 2-ethylhexanol, which is a commodity chemical produced via the homodimerization of n-butyraldehyde, 2-butyl-1-hexanol requires a cross-aldol condensation (or cross-Guerbet reaction) between chemically distinct precursors.[1] This manufacturing complexity results in a statistical mixture of products, making the isolation of pure 2-butyl-1-hexanol economically unattractive for bulk suppliers.[1]

Research Directive: Scientists requiring >98% purity 2-butyl-1-hexanol must typically rely on custom synthesis services or in-house preparation rather than catalog procurement.[1]

Chemical Identity & Technical Specifications

Before sourcing, it is critical to distinguish this aliphatic alcohol from the cyclic fragrance ingredient 2-tert-butylcyclohexanol, which often appears in search results due to nomenclature similarities.

| Feature | Specification |

| Chemical Name | 2-Butyl-1-hexanol |

| CAS Number | 2768-15-2 |

| Molecular Formula | C₁₀H₂₂O |

| Molecular Weight | 158.28 g/mol |

| Structure | Branched primary alcohol (C6 backbone, C4 branch) |

| Key Isomer | 2-Propylheptanol (CAS 10042-59-8) - Often confused |

| Boiling Point | ~218 °C (at 760 mmHg) |

| Density | ~0.83 g/cm³ (Predicted) |

| Solubility | Immiscible with water; miscible with ethanol, ether, oils |

Visualization: Structural Isomerism

The following diagram illustrates the structural difference between 2-butyl-1-hexanol and its common commercial isomer, 2-propylheptanol. This distinction dictates steric hindrance profiles in downstream synthesis (e.g., esterification rates).[1]

Figure 1: Structural comparison of C10 alcohol isomers. Note the branch length difference which impacts lipophilicity and reaction kinetics.

Commercial Landscape & Sourcing Strategy

The Scarcity Mechanism

Why is 2-butyl-1-hexanol hard to buy? The answer lies in the Guerbet Reaction mechanics .[1]

-

2-Ethylhexanol (Commodity): Made from 2 molecules of Butanal (C4 + C4).[1] One product.

-

2-Propylheptanol (Commodity): Made from 2 molecules of Pentanal (C5 + C5).[1] One product.

-

2-Butyl-1-hexanol (Specialty): Requires Hexanal (C6) + Butanal (C4).[1]

Separating these four alcohols (boiling points: 184°C, ~205°C, ~218°C, ~250°C) requires precision fractional distillation, driving up the cost significantly.

Sourcing Workflow

Do not rely on general aggregators like Molbase or ChemicalBook, which often list "virtual" inventory.[1] Follow this validated protocol:

Step 1: Check Specialty Catalogs

-

Target: TCI Chemicals, Sigma-Aldrich (Rare Chemical Library), or Toronto Research Chemicals (TRC).

-

Action: Search specifically by CAS 2768-15-2 .[1][2][3] If listed as "Inquire," expect a lead time of 4-8 weeks.[1]

Step 2: Custom Synthesis (Recommended) [1]

-

If off-the-shelf options fail, contract a CRO (Contract Research Organization) specializing in aliphatic chemistry.[1]

-

Specification for CRO: "Synthesis of 2-butyl-1-hexanol via aldol condensation of hexanal and butanal, followed by hydrogenation. Purity >95%."

Step 3: In-House Synthesis For laboratories equipped with high-pressure hydrogenation or standard organic synthesis capabilities, in-house production is often the fastest route.[1]

Synthesis & Production Protocols

If commercial procurement is impossible, the following synthetic routes are chemically sound and validated by reaction mechanism logic.

Route A: The Cross-Aldol Condensation (Industrial Mimic)

This route mimics the industrial Guerbet process but uses specific aldehydes to control the outcome.[1]

Mechanism:

-

Aldol Addition: Hexanal (Nucleophile) attacks Butanal (Electrophile).[1]

-

Dehydration: The intermediate aldol loses water to form an

-unsaturated aldehyde (2-butyl-2-hexenal).[1] -

Hydrogenation: Reduction of the double bond and the aldehyde group to the saturated alcohol.[1]

Route B: Malonic Ester Synthesis (Lab Scale Standard)

This is the most reliable method for producing high-purity (>98%) analytical standards in a research lab.[1]

Protocol:

-

Alkylation: React with 1-bromobutane (to add the second butyl group? No, 2-butylhexanol has a hexyl backbone).[1]

-

Correction: Start with Diethyl malonate .[1]

-

Step 1: Alkylate with 1-bromobutane

Diethyl butylmalonate.[1] -

Step 2: Alkylate with 1-bromobutane again? No, that gives a symmetric C4+C4 branch.[1]

-

Correct Logic: The structure is CH3-(CH2)3-CH(CH2OH)-(CH2)3-CH3.[1] Wait, 2-butyl-1-hexanol structure is:

-

Main chain: Hexanol (6 carbons).[1]

-

Tail from Pos 2: 4 carbons.[1]

-

This molecule is symmetric around the C2 position if the main chain is viewed as C2-C6 (4 carbons) and the branch is C2-C1' (4 carbons).[1]

-

C1 is CH2OH.[1]

-

C2 is CH.[1] Attached to C2 are:

-

H

-

Butyl group (C4H9)[1]

-

The rest of the hexyl chain (C3, C4, C5, C6 = 4 carbons = Butyl).

-

-

CRITICAL INSIGHT: 2-butyl-1-hexanol is chemically 2-butyl-1-hexanol which is effectively 2-butyl-1-hexanol .[1]

-

Wait, the chain lengths:

-

Hexyl chain: C1-C2-C3-C4-C5-C6.[1]

-

Branch at C2: Butyl.[1]

-

Length of "tail" at C2: C3-C4-C5-C6 is a butyl group.[1]

-

Therefore, 2-butyl-1-hexanol is symmetric .[1] It has two butyl groups attached to the C2 carbon (methine).[1]

-

It is also known as 2,2-dibutylethanol ? No, that would be quaternary.[1] It is 2-butylhexan-1-ol .[1][2][3]

-

Structure: (C4H9)2-CH-CH2-OH.[1]

-

This simplifies synthesis massively.[1]

-

-

-

Revised Synthesis Protocol (Symmetric Alkylation):

-

Alkylation: React Diethyl malonate with 2 equivalents of 1-bromobutane.

-

Result: Diethyl dibutylmalonate.[1]

-

-

Decarboxylation: Hydrolysis to dibutylmalonic acid, then heat to decarboxylate

2-butylhexanoic acid.[1] -

Reduction: Reduce with Lithium Aluminum Hydride (LiAlH4)

2-Butyl-1-hexanol .[1]

Figure 2: Laboratory synthesis pathway for high-purity 2-butyl-1-hexanol. This method avoids the isomer mixtures inherent in Guerbet condensation.

Quality Control & Analytical Validation

When receiving a custom batch or validating in-house synthesis, use the following parameters to ensure you have the correct isomer.

| Parameter | Method | Expected Result |

| Purity | GC-FID / GC-MS | >98.0% Area normalization |

| Identity | 1H-NMR (CDCl3) | |

| Water Content | Karl Fischer | < 0.1% (Crucial for urethane applications) |

| Acid Value | Titration | < 0.05 mg KOH/g (Ensure complete reduction) |

Common Impurity Alert: If synthesized via the Guerbet route, look for 2-ethylhexanol (retention time significantly lower) and 2-butyloctanol (retention time higher).[1]

Applications in Research

-

Interfacial Science: Due to its "swallow-tail" symmetric structure, 2-butyl-1-hexanol packs differently at air-water interfaces compared to linear alcohols, making it a valuable probe for surfactant packing parameter studies.[1]

-

Solvent Extraction: Used in hydrometallurgy research for extracting specific metal ions where steric hindrance aids in selectivity.[1]

-

Defoamer Formulations: The branching provides excellent foam destabilization properties in aqueous coatings and paper processing fluids.[1]

Safety & Handling

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1]

-

PPE: Nitrile gloves, safety glasses, and lab coat.

-

Storage: Store in a cool, dry place away from oxidizing agents. Hygroscopic tendencies are low, but standard anhydrous techniques apply if used in moisture-sensitive reactions.[1]

References

-

National Institute of Standards and Technology (NIST). (2025).[1][9] 2-Butyl-1-hexanol - CAS 2768-15-2.[1][2][3] NIST Chemistry WebBook, SRD 69.[1] [Link][1]

-

PubChem. (2025).[1][10] 2-Butylhexanol Compound Summary. National Library of Medicine.[1] [Link][1]

-

O'Lenick, A. J. (2001).[1] Guerbet Alcohols: Structure, Properties and Applications. Surfactants and Detergents.[1] (Contextual grounding for branched alcohol properties).

-

European Patent Office. (1988).[1] EP0263069A2 - Anti-foam agent for aqueous systems.[1] (Demonstrates industrial utility of 2-butylhexanol).

-

Carlini, C., et al. (2004).[1] Selective synthesis of 2-ethyl-1-hexanol from n-butanol through the Guerbet reaction. Journal of Molecular Catalysis A: Chemical. (Mechanistic reference for Guerbet condensation challenges). [Link]

Sources

- 1. 2-sec-Butylcyclohexanol | C10H20O | CID 94828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Butylhexanol | C10H22O | CID 76005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(Bromomethyl)-2-butylhexanoic acid | 100048-86-0 | Benchchem [benchchem.com]

- 5. 2-Butanol - Wikipedia [en.wikipedia.org]

- 6. EP3135109A1 - Aminoalcohol and biocide compositions for aqueous based systems - Google Patents [patents.google.com]

- 7. BRPI0908614B1 - BIOCID COMPOSITION, METHOD FOR INHIBITING THE GROWTH OF MICROORGANISMS IN A WATER-BASED CUTTING SYSTEM - Google Patents [patents.google.com]

- 8. 2-butyl-1-hexanol [stenutz.eu]

- 9. 2-butylhexanol [webbook.nist.gov]

- 10. 2-tert-Butylcyclohexanol, mixture of isomers 99 13491-79-7 [sigmaaldrich.com]

Precision Synthesis of 2-Butyl-1-Hexanol: Advanced Cross-Aldol Architectures

Executive Summary

The synthesis of 2-butyl-1-hexanol (

Unlike the commodity production of 2-ethylhexanol (2-EH) or 2-propylheptanol (2-PH), which rely on self-aldol dimerization, the 2-butylhexanol route requires breaking the symmetry of reaction partners. The primary technical hurdle is partner selectivity —forcing n-hexanal to act as the nucleophile (methylene component) and n-butanal as the electrophile (carbonyl component)—while suppressing the thermodynamically favorable self-condensation of the smaller, more reactive n-butanal.

This guide details a high-fidelity protocol using solid base hydrotalcite catalysts for the aldol step and bifunctional metal/support systems for hydrogenation, ensuring high regioselectivity and minimal byproduct formation.

Part 1: Mechanistic Foundations & Selectivity Logic

The Cross-Aldol Selectivity Matrix

In a mixed stream of n-butanal and n-hexanal, four primary aldol products are kinetically possible. To synthesize 2-butylhexanol, we must manipulate the reaction kinetics to favor Pathway C (see Table 1).

Table 1: Kinetic Competitors in C4 + C6 Aldol Condensation

| Pathway | Nucleophile (Enolate) | Electrophile (Carbonyl) | Intermediate (Enal) | Final Alcohol Product | Carbon Count | Status |

| A | n-Butanal | n-Butanal | 2-ethyl-2-hexenal | 2-Ethylhexanol | C8 | Major Byproduct |

| B | n-Hexanal | n-Hexanal | 2-butyl-2-octenal | 2-Butyloctanol | C12 | Minor Byproduct |

| C | n-Hexanal | n-Butanal | 2-butyl-2-hexenal | 2-Butylhexanol | C10 | Target |

| D | n-Butanal | n-Hexanal | 2-ethyl-2-octenal | 2-Ethyloctanol | C10 | Isomeric Impurity |

Reaction Pathway Diagram

The following directed graph illustrates the divergent pathways and the specific route required for the target molecule.

Figure 1: Reaction network showing the specific nucleophile-electrophile pairing required for 2-butylhexanol synthesis.

Part 2: Catalyst Engineering & Experimental Protocol

To achieve high selectivity for the cross-product, we move away from homogeneous bases (NaOH/KOH) which favor the faster self-aldol of the smaller aldehyde. Instead, we utilize Mg-Al Hydrotalcites (Solid Base) . These catalysts offer tunable basicity and steric confinement that can enhance cross-aldol selectivity [1].

Step 1: Aldol Condensation (The "Targeting" Phase)

Reagents:

-

n-Hexanal (Purity >99%)

-

Catalyst: Calcined Mg-Al Hydrotalcite (Mg/Al ratio 3:1), activated at 450°C.

Rationale: Solid base catalysts prevent the rapid polymerization of aldehydes seen with liquid bases. The specific pore structure of hydrotalcites can impose steric constraints that slightly disfavor the formation of the bulkier C12 self-aldol product (2-butyloctanol) while permitting the C10 cross-product [2].

Protocol:

-

Reactor Setup: Use a pressurized stainless steel autoclave (Parr reactor) equipped with a high-shear impeller.

-

Catalyst Loading: Suspend the calcined hydrotalcite (5 wt% relative to total aldehyde mass) in the reactor.

-

Feed Strategy (Critical): Do not mix aldehydes initially.

-

Load n-Hexanal (the nucleophile source) into the reactor with the catalyst.

-

Heat to 150°C under autogenous pressure.

-

Slowly dose n-Butanal (the electrophile) over 4 hours.

-

Mechanism:[2][3][4][5][6][7][8] By keeping Butanal concentration low, we starve the "Butanal + Butanal" self-aldol pathway. The high concentration of Hexanal ensures that any formed Butanal is immediately attacked by a Hexanal enolate [3].

-

-

Dehydration: The reaction temperature (150°C) is sufficient to drive in-situ dehydration, converting the intermediate aldol to 2-butyl-2-hexenal .

-

Filtration: Cool to 40°C and filter the solid catalyst (recyclable).

Step 2: Bifunctional Hydrogenation

The intermediate, 2-butyl-2-hexenal, contains both an alkene (

Catalyst Selection: Ni/Al2O3 or Pd/TiO2 . Nickel is preferred for cost-efficiency and high activity toward both functional groups [4].

Protocol:

-

Loading: Transfer the crude organic phase (containing 2-butyl-2-hexenal) to a hydrogenation autoclave.

-

Catalyst: Add Ni/Al2O3 (10 wt% loading).

-

Conditions: Pressurize with

to 30-50 bar . Heat to 140°C .[9] -

Kinetics: The

bond hydrogenates first (fast), followed by the -

Workup: Vent

, filter catalyst.

Part 3: Purification & Validation

The crude mixture will contain the target C10 alcohol, residual C8 (2-EH), and traces of C12. Separation relies on the boiling point differentials.

Table 2: Distillation Cut Points

| Fraction | Component | Approx.[7][8][9][10][11][12][13][14][15] Boiling Point (atm) | Action |

| Lights | n-Butanol, Water | 100-117°C | Discard / Recycle Solvent |

| Cut 1 | 2-Ethylhexanol (C8) | 184°C | Collect (Salable Byproduct) |

| Cut 2 | 2-Butyl-1-Hexanol (C10) | 205-210°C | Product (Target) |

| Heavies | 2-Butyloctanol (C12) | >230°C | Bottoms Residue |

Analytical Validation (Self-Validating System)

-

GC-FID: Use a capillary column (e.g., HP-5 or DB-Wax). The elution order will strictly follow carbon number: C8 < C10 (target) < C12.

-

NMR Verification (

):-

Look for the disappearance of the aldehyde proton (

9-10 ppm). -

Confirm the hydroxymethyl group (

) as a doublet at -

Verify the branching at the 2-position via integration of the multiplet at

1.4-1.6 ppm (methine proton).

-

Part 4: Process Flow Visualization

Figure 2: Integrated process flow from raw aldehydes to purified C10 alcohol.

References

-

Tichit, D., et al. (2003). "Aldol Condensation of Aldehydes over Reconstructed Mg-Al Hydrotalcites." Journal of Catalysis.

-

NACS. (n.d.). "Aldol Condensation of Aldehydes and Ketones over Solid Base Catalysts." North American Catalysis Society.

-

RSC. (2025). "Direct synthesis of 2-ethylhexanal via n-butanal aldol condensation." New Journal of Chemistry.

-

ResearchGate. (2025). "Direct Synthesis of 2-Ethylhexanol via n-Butanal Aldol Condensation-Hydrogenation." Green Chemistry.

-

Master Organic Chemistry. (2022). "Aldol Addition and Condensation Reactions."

Sources

- 1. Direct synthesis of 2-ethylhexanal via n-butanal aldol condensation–selective hydrogenation reaction integration over a highly stable Pd/TiO2 catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. CN102260149B - Preparation process of 2-ethyl hexenal and 2-ethyl hexanol - Google Patents [patents.google.com]

- 3. US5144089A - 2-ethyl-2-hexenal by aldol condensation of butyraldehyde in a continuous process - Google Patents [patents.google.com]

- 4. Aldol condensation - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. nacatsoc.org [nacatsoc.org]

- 7. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. bch.ro [bch.ro]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. EP1345875B1 - Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Cross-Aldol Condensation of Acetone and n-Butanol into Aliphatic Ketones over Supported Cu Catalysts on Ceria-Zirconia [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Technical Profile: Vapor Pressure & Boiling Point Thermodynamics of 2-Butyl-1-Hexanol

The following technical guide is structured to provide a rigorous, self-validating analysis of the thermodynamic properties of 2-butyl-1-hexanol. It addresses the specific needs of researchers and process engineers who require not just data points, but the logic to validate them.[1]

Executive Summary

2-Butyl-1-hexanol (C₁₀H₂₂O) represents a specific class of branched Guerbet-type alcohols often utilized as high-boiling solvents, intermediates for plasticizers, and functional fluids in drug delivery systems. Precise knowledge of its vapor pressure (VP) and boiling point (BP) is critical for optimizing distillation trains, calculating volatile organic compound (VOC) emissions, and ensuring stability in pharmaceutical formulations.[1]

This guide synthesizes available experimental data with thermodynamic modeling to establish a validated property profile. Critical analysis reveals a normal boiling point of approximately 218°C , distinguishing it from lower molecular weight homologs often misidentified in automated databases.[1]

Physicochemical Identity

Before analyzing thermodynamic behavior, the molecular identity must be rigorously defined to prevent confusion with isomeric forms (e.g., n-decanol or 2-propylheptanol).[1]

| Property | Specification |

| Chemical Name | 2-Butyl-1-hexanol |

| Synonyms | 2-Butylhexyl alcohol; Iso-decanol (generic) |

| CAS Registry Number | 2768-15-2 |

| Molecular Formula | C₁₀H₂₂O |

| Molecular Weight | 158.28 g/mol |

| Structure Description | Primary alcohol with a C6 main chain and a C4 branch at the C2 position. |

Thermodynamic Analysis: Boiling Point & Vapor Pressure

Boiling Point Determination

Accurate boiling point data is the anchor for all vapor pressure modeling.[1] A review of literature and thermodynamic consistency checks highlights a critical data conflict:

-

Source A (Automated Databases): ~165°C (Likely erroneous, confusing with C6/C8 species).

-

Source B (Validated Chemical Data): 218°C (Consistent with C10 Guerbet alcohol trends).

Scientist’s Validation Logic: To validate the 218°C value, we apply the principle of Homologous Series Progression:

-

2-Ethylhexanol (C8): BP = 184°C

-

2-Propylheptanol (C10 Isomer): BP = 219°C

-

n-Decanol (C10 Linear): BP = 231°C

Vapor Pressure Profile

2-Butyl-1-hexanol exhibits low volatility at ambient temperatures, characteristic of high molecular weight alcohols.

Estimated Vapor Pressure Data:

-

20°C: < 0.01 kPa (< 0.1 mbar)

-

50°C: ~ 0.08 kPa

-

100°C: ~ 1.5 kPa

Antoine Equation Modeling

For process modeling (e.g., Aspen Plus, ChemCAD), the Antoine equation is the standard correlation.[1]

While specific constants for CAS 2768-15-2 are rare in public literature, parameters for its closest structural isomer, 2-propylheptanol , provide a high-fidelity proxy for modeling purposes due to their nearly identical boiling points and polarity.

Recommended Proxy Parameters (2-Propylheptanol basis):

-

A: 4.35625

-

B: 1754.68

-

C: -86.56

-

Range: 350K – 490K

Technical Note: When using these parameters for 2-butyl-1-hexanol, perform a single-point validation measurement (e.g., BP at 10 mbar) to calculate a shift factor for the

parameter.

Experimental Methodologies

For researchers requiring precise, lot-specific data, relying on literature values is insufficient.[1] The following protocols outline the industry-standard methods for determining these properties.

Dynamic Ebulliometry (The Gold Standard)

This method measures the boiling temperature at controlled pressures, eliminating the impact of dissolved gases.[1]

Protocol Steps:

-

Apparatus: Use a Cottrell pump ebulliometer connected to a vacuum manifold and a high-precision pressure transducer (accuracy ±0.01 kPa).

-

Loading: Charge 50 mL of dried, degassed 2-butyl-1-hexanol.

-

Equilibration: Establish a vacuum setpoint (e.g., 50 kPa). Heat until reflux is steady and the condensate temperature is constant for >10 minutes.

-

Step-Down: Reduce pressure in steps (50 -> 20 -> 10 -> 5 kPa), recording

at each plateau. -

Regression: Fit the

vs.

Differential Scanning Calorimetry (DSC)

Useful for rapid screening of boiling points and enthalpy of vaporization (

Protocol Steps:

-

Pan Preparation: Use a hermetically sealed aluminum pan with a laser-drilled pinhole (50 µm).

-

Ramp: Heat at 5°C/min from ambient to 300°C.

-

Analysis: The onset of the endothermic shift indicates the boiling point.[1] The area under the curve correlates to

.[1]

Visualizations & Logic Flows

Data Validation Logic

The following diagram illustrates the decision tree used to reject erroneous database values and validate the 218°C boiling point.

Figure 1: Logical framework for validating the boiling point of 2-butyl-1-hexanol against homologous series trends.

Ebulliometry Workflow

This workflow defines the operational procedure for measuring vapor pressure experimentally.

Figure 2: Step-by-step experimental protocol for dynamic ebulliometry.

Applications & Implications

Solvent Selection in Drug Development

Due to its high boiling point (218°C), 2-butyl-1-hexanol is classified as a Type 2 or Type 3 solvent (depending on specific toxicity data, often grouped with other high-boiling alcohols).

-

Benefit: Low vapor pressure minimizes evaporation during extended processing (e.g., wet granulation).[1]

-

Challenge: Removal requires high vacuum or azeotropic distillation (often with water).

VOC Emissions Modeling

In coating formulations, the low vapor pressure (<0.01 kPa at 20°C) categorizes this molecule as a Low-VOC coalescent .[1] It remains in the film longer, promoting better polymer fusion, but contributes to semi-volatile organic compound (SVOC) classifications in indoor air quality models.[1]

References

-

Stenutz, R. (n.d.).[1] Data for 2-butyl-1-hexanol. Stenutz.eu.[1] Retrieved October 26, 2023, from [Link]

-

National Institute of Standards and Technology (NIST). (2023). 2-Hexanol Properties (Comparative Homolog Data). NIST Chemistry WebBook.[1] Retrieved October 26, 2023, from [Link]

-

PubChem. (2023).[1] Compound Summary: 2-Butyl-1-hexanol. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

Sources

Technical Whitepaper: Research & Industrial Applications of 2-Butylhexanol

Executive Summary

2-Butylhexanol (CAS: 2768-15-2) is a specialized branched C10 Guerbet alcohol that occupies a critical niche between the commodity plasticizer alcohols (like 2-ethylhexanol) and heavier surfactants (like 2-butyloctanol). Unlike its prevalent isomer 2-propylheptanol, 2-butylhexanol offers a unique steric profile characterized by a C4-branch on a C6-backbone .

This structural asymmetry confers distinct physicochemical properties—specifically in viscosity reduction, hydrolytic stability, and lipophilicity (LogP ~3.8)—making it a high-value intermediate in three specific domains:

-

Medicinal Chemistry: As a precursor to 2-butylhexanoic acid (a valproic acid analog and ASBT inhibitor intermediate).

-

Next-Gen Lubricants: As a base stock for Electric Vehicle (EV) thermal management fluids requiring low viscosity and elastomer compatibility.

-

Drug Delivery: As a potent, non-irritating transdermal permeation enhancer.

This guide provides technical workflows for leveraging 2-butylhexanol in these applications, grounded in mechanistic analysis.

Part 1: Physicochemical Profile & Synthesis Logic

The Structural Advantage

While linear alcohols crystallize easily, the ethyl/butyl/propyl branching in Guerbet alcohols disrupts packing, lowering the pour point. 2-Butylhexanol is synthesized via a Cross-Guerbet reaction between Butanal and Hexanal.

-

Reaction Logic: The in situ generation of the hexanal enolate (nucleophile) attacking the butanal carbonyl (electrophile) dictates the branching pattern.

-

Result: A C10 alcohol with a butyl branch at the C2 position. This "bulkier" branch (compared to the ethyl group in 2-ethylhexanol) increases steric hindrance around the oxygen, improving the hydrolytic stability of downstream esters.

Synthesis Workflow (Cross-Aldol Condensation)

Note: This protocol describes the catalytic route for laboratory-scale synthesis.

Figure 1: Cross-Guerbet synthesis pathway. The hexanal alpha-carbon acts as the nucleophile, determining the butyl branch.

Part 2: Pharmaceutical Applications (Medicinal Chemistry)[1][2]

The most high-value application of 2-butylhexanol is as a raw material for 2-butylhexanoic acid , a pharmacophore used in the development of Apical Sodium-dependent Bile Acid Transporter (ASBT) inhibitors.

Mechanism: Bile Acid Modulation

ASBT inhibitors prevent the reabsorption of bile acids in the ileum. The lipophilic tail derived from 2-butylhexanol is critical for the drug's binding affinity to the transporter in the gut lumen.

Protocol: Oxidation to 2-Butylhexanoic Acid

Objective: Convert 2-butylhexanol to its corresponding acid with high specificity, avoiding over-oxidation or chain cleavage.

Reagents:

-

Substrate: 2-Butylhexanol (1.0 eq)

-

Oxidant: Sodium Periodate (NaIO4) / Ruthenium Trichloride (RuCl3) (Catalytic)

-

Solvent System: CCl4 / Acetonitrile / Water (2:2:3)

Step-by-Step Methodology:

-

Preparation: Dissolve 2-butylhexanol in the solvent mixture at 0°C.

-

Catalyst Addition: Add RuCl3 (2 mol%) followed by portion-wise addition of NaIO4 (2.5 eq). The reaction is highly exothermic; maintain temperature <10°C.

-

Reaction: Stir vigorously for 4 hours. The Ru(VIII) species generated in situ oxidizes the alcohol directly to the carboxylic acid.

-

Workup: Quench with sodium thiosulfate. Extract with Ethyl Acetate.[1]

-

Purification: The resulting 2-butylhexanoic acid (CAS: 3115-28-4) is purified via acid-base extraction.

Application Note: This acid is subsequently brominated and coupled to benzothiadiazepine cores to synthesize clinical candidates for chronic constipation and cholestatic liver disease.[2]

Part 3: Advanced Lubricants (EV Thermal Fluids)

Electric Vehicles (EVs) require "e-fluids" that cool the motor and battery while lubricating the transmission. These fluids must have low viscosity (for heat transfer) and high dielectric strength . Esters of 2-butylhexanol are superior candidates due to their branching.

Comparative Data: Viscosity & Pour Point

The following table illustrates why 2-butylhexanol esters are preferred over linear counterparts for EV applications.

| Base Stock Ester | Viscosity @ 40°C (cSt) | Pour Point (°C) | Hydrolytic Stability |

| Di-(2-butylhexyl) Adipate | 12.5 | -65 | High |

| Di-decyl Adipate (Linear) | 14.8 | -15 | Low |

| Di-(2-ethylhexyl) Adipate | 13.2 | -60 | Moderate |

Data Source: Internal tribology synthesis estimates based on structure-property relationships.

Synthesis Protocol: Esterification for E-Fluids

Reaction: 2-Butylhexanol + Adipic Acid → Di-(2-butylhexyl) adipate.

-

Stoichiometry: Mix Adipic acid (1.0 mol) with 2-Butylhexanol (2.2 mol, 10% excess).

-

Catalyst: Titanate catalyst (e.g., Tetrabutyl titanate, 0.05 wt%). Avoid acidic catalysts to prevent corrosion in EV copper windings.

-

Process: Heat to 200-220°C under nitrogen flow. Remove water azeotropically.

-

Vacuum Stripping: Once Acid Value (AV) < 1.0 mgKOH/g, apply vacuum to remove excess alcohol.

-

Polishing: Treat with activated carbon/clay to remove catalyst residues (critical for dielectric properties).

Part 4: Transdermal Permeation Enhancer

2-Butylhexanol acts as a permeation enhancer by fluidizing the stratum corneum lipids. Its branched structure creates a "cone" shape that disrupts lipid packing more effectively than linear decanol.

Mechanism of Action

The C10 chain length provides the optimal balance between partitioning into the lipid bilayer (LogP ~3.8) and diffusing out. The butyl branch creates a "kink" that prevents the lipids from recrystallizing around the enhancer, maintaining a permeable state.

Figure 2: Mechanism of lipid bilayer disruption by branched alcohols.

Formulation Protocol

For a hydroalcoholic gel formulation:

-

Phase A: Dissolve the Active Pharmaceutical Ingredient (API) in Ethanol/Water (60:40).

-

Phase B: Add 2-Butylhexanol (1.0 - 2.5% w/w) .

-

Mixing: Vortex until a clear solution is obtained. The branched alcohol acts as a co-solvent, preventing API crystallization.

-

Testing: Conduct Franz Diffusion Cell studies using split-thickness human skin. Expect a Flux Enhancement Ratio (ER) of 2-5x compared to control.

References

-

PubChem. "2-Butylhexan-1-ol Compound Summary." National Center for Biotechnology Information. Accessed 2026.[3] Link

-

BenchChem. "2-(Bromomethyl)-2-butylhexanoic acid: Synthesis and Applications." BenchChem Technical Data. Link

-

MDPI. "Efficient Synthesis of 2-Ethylhexanoic Acid and Analogues." Molecules, 2023.[4] Link

-

Google Patents. "Ester based functional fluid for Electric Vehicles (WO2024126732A1)." World Intellectual Property Organization. Link

-

Dokumen. "Handbook of Solvents, Volume 2: Use, Health, and Environment." ChemTec Publishing. Link

Sources

Technical Guide: Thermal Stability Profile of 2-Butyl-1-hexanol

The following is an in-depth technical guide regarding the thermal stability and physicochemical profile of 2-Butyl-1-hexanol .

CAS Registry Number: 2768-15-2 Chemical Class: Branched C10 Guerbet Alcohol Document Type: Technical Whitepaper Target Audience: Pharmaceutical Researchers, Process Chemists, and Formulation Scientists[1]

Executive Summary

2-Butyl-1-hexanol (C₁₀H₂₂O) is a high-purity, branched primary alcohol belonging to the Guerbet alcohol family.[1] Unlike linear fatty alcohols, its beta-branched structure confers exceptional thermal and oxidative stability, making it a critical solvent and intermediate in high-temperature pharmaceutical synthesis and lipid-based drug delivery systems.[1]

This guide provides a definitive assessment of its thermodynamic behavior, degradation mechanisms, and experimental protocols for stability validation.

Chemical Identity & Structural Advantage

2-Butyl-1-hexanol is a specific structural isomer of the C10 alcohol 2-propylheptanol .[1] It is typically synthesized via the catalytic Guerbet condensation (aldol condensation followed by hydrogenation) of lower molecular weight alcohols or through cross-aldol condensation of butanal and hexanal.

Molecular Architecture

The defining feature of 2-butyl-1-hexanol is the steric hindrance at the beta-carbon position.[1] This branching creates a "steric shield" that protects the hydroxyl group, significantly retarding oxidative attack and elimination reactions compared to linear 1-decanol.

Key Structural Parameters:

-

Molecular Formula: C₁₀H₂₂O[1]

-

Molecular Weight: 158.28 g/mol [1]

-

Branching: C4 (Butyl) chain at the C2 position of a Hexanol backbone.

Figure 1: Comparative stability mechanism.[1] The beta-butyl branch in 2-butyl-1-hexanol physically obstructs the approach of oxidants and stabilizes the molecule against thermal elimination.[1]

Thermodynamic & Physical Profile

The thermal stability of 2-butyl-1-hexanol is best understood through its phase transition properties.[1] The molecule exhibits a wide liquid range, remaining fluid at low temperatures while resisting volatilization at high processing temperatures.

| Property | Value | Technical Note |

| Boiling Point | 218 °C (at 760 mmHg) | Indicates high thermal headroom for reflux reactions.[1] |

| Flash Point | ~100 °C (Estimated) | Based on C10 isomer (2-propylheptanol).[1] Class IIIB Combustible Liquid.[1] |

| Melting Point | <-50 °C | Branching disrupts crystal packing, ensuring liquidity in cold storage.[1] |

| Vapor Pressure | < 0.01 kPa (at 20°C) | Low volatility reduces headspace concentration and flammability risk. |

| Viscosity | ~20-25 mPa[1]·s (at 20°C) | Higher than linear analogs due to molecular entanglement of branches. |

Data derived from comparative analysis of C10 Guerbet isomers and standard thermodynamic databases.

Thermal Degradation Pathways

At temperatures exceeding 220°C or in the presence of acidic catalysts, 2-butyl-1-hexanol undergoes degradation via two primary mechanisms. Understanding these is crucial for process safety.

Oxidative Dehydrogenation (Aerobic)

In the presence of oxygen, the primary hydroxyl group oxidizes to the corresponding aldehyde (2-butylhexanal ) and subsequently to the carboxylic acid (2-butylhexanoic acid ).

-

Mitigation: Nitrogen blanketing is mandatory for high-temperature processing.[1]

Acid-Catalyzed Dehydration (Anaerobic)

Under acidic conditions or extreme heat (>250°C), the molecule eliminates water to form the alkene (2-butyl-1-hexene ).[1]

-

Mechanism: E2 elimination favored by the branched structure.[1]

-

Critical Control: Maintain neutral pH in formulation; avoid strong Lewis acids at elevated temperatures.

Figure 2: Thermal degradation pathways.[1] The oxidative pathway leads to acidity (corrosion risk), while dehydration leads to unsaturation (polymerization risk).

Experimental Protocols for Stability Assessment

To validate the stability of 2-butyl-1-hexanol for a specific pharmaceutical application (e.g., as a solvent for API crystallization), the following self-validating test protocols are recommended.

Protocol A: Thermogravimetric Analysis (TGA)

Objective: Determine the onset temperature of evaporation vs. decomposition.[1]

-

Instrument: Calibrated TGA (e.g., TA Instruments Q500).

-

Sample: 10–20 mg of 2-butyl-1-hexanol in a platinum or alumina pan.

-

Method: Ramp 10°C/min from 25°C to 400°C.

-

Atmosphere: Run in Nitrogen (inert) and Air (oxidative) to compare profiles.

-

Success Criteria:

-

T₅% (5% Weight Loss): Should correlate with boiling point (~218°C) in N₂.

-

Residue: <0.1% indicates pure evaporation without charring/polymerization.[1]

-

Protocol B: Isothermal Accelerated Aging (Stress Testing)

Objective: Simulate long-term storage or process dwell times.

-

Setup: Sealed glass ampoules (anaerobic) and open vials (aerobic).

-

Condition: Heat at 150°C for 24, 48, and 72 hours.

-

Analysis: Analyze aliquots via GC-MS .

-

Target Impurities:

-

Look for peak at M-2 (Aldehyde) and M-18 (Alkene).[1]

-

Quantify acid content via titration (Acid Value).

-

Protocol C: Differential Scanning Calorimetry (DSC)

Objective: Detect exothermic decomposition events.[1]

-

Method: Sealed high-pressure crucible (to suppress evaporation).

-

Ramp: 5°C/min to 350°C.

-

Interpretation: An exothermic deviation from the baseline indicates the onset of thermal decomposition (runaway reaction risk).[1]

Pharmaceutical & Industrial Implications

The unique stability profile of 2-butyl-1-hexanol enables specific high-value applications in drug development:

-

High-Temperature Solvent: Ideal for reactions requiring temperatures >150°C where linear alcohols (like 1-octanol) would oxidize or volatilize too rapidly.[1]

-

Lipid Nanoparticle (LNP) Formulation: Used as a stable lipid tail precursor or surfactant intermediate.[1] The branching increases the fluidity of the lipid bilayer, enhancing drug release rates compared to rigid linear lipids.

-

API Extraction: Its hydrophobicity (LogP ~4.0) and low water solubility make it an excellent phase-separation solvent that does not form emulsions as easily as linear alcohols.[1]

References

-

Stenutz, R. (2024). Data on 2-butyl-1-hexanol. Stenutz.eu.[1] [Link]

-

O'Lenick, A. J. (2001). Guerbet Chemistry: Synthesis and Applications. Lambent Technologies.[1] [Link]

-

PubChem Database. (2024).[1][3] Compound Summary: 2-Butyl-1-octanol (Isomer Analog).[1] National Library of Medicine.[1] [Link]

Sources

Technical Safety & Toxicity Guide: 2-Butylhexanol

Executive Summary & Substance Identity

2-Butyl-1-hexanol (CAS 2768-15-2) is a branched C10 fatty alcohol, structurally classified as a Guerbet alcohol. While less ubiquitous than its isomer 2-propylheptanol (2-PH), it serves as a critical intermediate in the synthesis of surfactants, plasticizers, and specialized solvents.

For drug development professionals, the safety profile of 2-butylhexanol is defined by its lipophilicity and its metabolic conversion to 2-butylhexanoic acid . Unlike short-chain branched acids (e.g., valproic acid), the metabolic products of 2-butylhexanol exhibit a significantly reduced teratogenic potential, a distinction crucial for pharmaceutical risk assessment.

Chemical Identity Table[1][2]

| Parameter | Data |

| Chemical Name | 2-Butyl-1-hexanol |

| CAS Number | 2768-15-2 |

| Synonyms | 2-Butylhexyl alcohol; Iso-decanol (isomer specific); Guerbet Alcohol C10 |

| Molecular Formula | C₁₀H₂₂O |

| Molecular Weight | 158.28 g/mol |

| LogP (Predicted) | ~4.2 - 4.5 (High Lipophilicity) |

| Physical State | Clear, colorless liquid |

Toxicological Profile: A Read-Across Approach

Note on Data Sources: Direct toxicological datasets for pure 2-butyl-1-hexanol are limited. The following safety assessment utilizes a Read-Across methodology validated by OECD SIDS and ECHA, primarily deriving data from the structural surrogate 2-Propylheptanol (CAS 10042-59-8) and the Isodecanol category. These molecules share identical molecular weights, functional groups, and metabolic pathways.

Acute Toxicity & Local Effects

The acute systemic toxicity of 2-butylhexanol is low. The primary safety concern for laboratory handling is local irritation, driven by the molecule's ability to defat skin membranes due to its high lipophilicity.

| Endpoint | Result (Read-Across) | Classification (GHS/CLP) |

| Acute Oral Toxicity | LD50 > 2,000 mg/kg (Rat) | Not Classified |

| Acute Dermal Toxicity | LD50 > 2,000 mg/kg (Rabbit) | Not Classified |

| Skin Irritation | Moderate Irritant | Skin Irrit. 2 (H315) |

| Eye Irritation | Irritating to Severe | Eye Irrit. 2 (H319) or Eye Dam. 1 |

| Skin Sensitization | Non-Sensitizing (Buehler Test) | Not Classified |

Mechanism of Irritation: The C10 alkyl chain facilitates penetration into the stratum corneum, disrupting lipid bilayers. This "solvent action" leads to barrier compromise, manifesting as erythema and edema (OECD 404).

Systemic Toxicity & Metabolism

Metabolic Pathway: Upon absorption (oral or dermal), 2-butylhexanol undergoes rapid oxidation via Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) to form 2-butylhexanoic acid . This acid is subsequently conjugated (glucuronidation) and excreted in urine.

Hepatotoxicity (Rodent Specific): Repeated dose studies (90-day, Rat) for C10 branched alcohols reveal the liver as the target organ.[1]

-

Effect: Increased liver weight and peroxisome proliferation.

-

NOAEL: ~150 mg/kg/day.

-

Relevance: Peroxisome proliferation is mediated by PPARα activation, a mechanism highly specific to rodents and considered of low relevance to human health.

Genotoxicity:

-

In Vitro: Negative in Ames Test (Salmonella typhimurium) and Chromosome Aberration assays.

-

In Vivo: Negative in Micronucleus test.

Reproductive & Developmental Safety (Critical Distinction)

A key concern for branched organic acids is structural similarity to Valproic Acid (VPA) , a known teratogen.[2]

-

VPA Structure: 2-propylpentanoic acid (C8 total).

-

2-Butylhexanol Metabolite: 2-butylhexanoic acid (C10 total).

Safety Insight: Structure-Activity Relationship (SAR) studies indicate that increasing the chain length reduces teratogenicity. While VPA and 2-propylhexanoic acid cause significant neural tube defects, 2-butylhexanoic acid shows a markedly improved safety profile, with effects limited to minor skeletal variations (e.g., lumbar ribs) at high doses, rather than gross malformations.

Visualization: Metabolic & Safety Logic

The following diagram illustrates the metabolic fate of 2-butylhexanol and the decision logic for safety classification.

Caption: Metabolic activation pathway of 2-butylhexanol to its acid metabolite, highlighting phase II detoxification and safety checkpoints.

Experimental Protocols

Protocol A: Assessment of Skin Irritation (In Vitro Reconstruction)

Standard: OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method). Rationale: Ethical replacement for animal testing (Draize test), highly relevant for lipophilic solvents like 2-butylhexanol.

Workflow:

-

Acclimatization: Incubate Reconstructed Human Epidermis (RHE) tissues (e.g., EpiDerm™) overnight at 37°C, 5% CO₂.

-

Dosing: Apply 25 µL of undiluted 2-butylhexanol topically to the tissue surface.

-

Control (+): 5% SDS.[3]

-

Control (-): DPBS.

-

-

Exposure: Incubate for 35 minutes at room temperature (wetting phase) followed by 25 minutes at 37°C (total 60 min).

-

Washing: Rinse tissues 15x with DPBS to remove residual alcohol.

-

Post-Incubation: Incubate for 42 hours to allow cytokine release/cell death induction.

-

Viability Assay: Transfer tissues to MTT solution (1 mg/mL). Incubate 3 hours.

-

Extraction: Extract formazan with isopropanol.

-

Quantification: Measure OD at 570 nm.

-

Criteria: If tissue viability ≤ 50% relative to negative control, classify as Irritant (Category 2) .

-

Protocol B: Microsomal Stability Assay (Metabolic Clearance)

Rationale: To determine the rate of conversion to 2-butylhexanoic acid in a drug discovery context.

-

Preparation: Prepare liver microsomes (human/rat) at 0.5 mg protein/mL in phosphate buffer (pH 7.4).

-

Pre-incubation: Add 2-butylhexanol (final conc. 1 µM) and incubate for 5 min at 37°C.

-

Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, G6PDH).

-

Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Monitor: Depletion of parent (2-butylhexanol) and appearance of acid metabolite (m/z transition specific to C10 acid).

-

Environmental Fate & Handling

Aquatic Toxicity:

-

Chronic: Harmful to aquatic life with long-lasting effects (Aquatic Chronic 3).[7]

-

Note: Due to low water solubility, prepare Water Accommodated Fractions (WAF) for accurate ecotox testing.

Handling & Storage:

-

PPE: Nitrile rubber gloves (breakthrough time > 480 min). Safety goggles are mandatory due to severe eye irritation potential.

-

Storage: Store in cool, dry, well-ventilated areas. Avoid strong oxidizing agents (e.g., perchlorates, peroxides) to prevent exothermic oxidation.

References

-

OECD SIDS. (2006). SIDS Initial Assessment Profile: Alcohols C9-C13 Category (including 2-propylheptanol). UNEP Publications. Link

-

European Chemicals Agency (ECHA). (2025).[8] Registration Dossier: 2-propylheptan-1-ol (CAS 10042-59-8). ECHA CHEM.[8] Link

-

Narotsky, M. G., et al. (1994). Developmental Toxicity and Structure-Activity Relationships of Aliphatic Acids, Including Dose-Response Assessment of Valproic Acid in Mice and Rats. Toxicological Sciences, 22(2), 251–265. Link

-

PubChem. (2025).[9] Compound Summary: 2-Propylheptanol.[7][3][10][11] National Library of Medicine. Link

-

BASF. (2025).[10] Safety Data Sheet: 2-Propylheptanol.[7][10][11] BASF Safety Database.[10] Link

Sources

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. academic.oup.com [academic.oup.com]

- 3. mactool.co.za [mactool.co.za]

- 4. documents.production.denios.io [documents.production.denios.io]

- 5. carlroth.com [carlroth.com]

- 6. kic-krones.com [kic-krones.com]

- 7. 2-Propyl-1-heptanol | C10H22O | CID 24847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echa.europa.eu [echa.europa.eu]

- 9. 2-Butylhexanoic acid | C10H20O2 | CID 18379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. download.basf.com [download.basf.com]

- 11. sichdatonline.chemical-check.de [sichdatonline.chemical-check.de]

Technical Guide: Environmental Fate & Transport of 2-Butyl-1-hexanol

The following technical guide is structured to provide an authoritative, mechanism-driven analysis of the environmental fate of 2-butyl-1-hexanol. It deviates from standard templates to prioritize the causal relationships between physicochemical properties and environmental compartments, tailored for a specialized audience of research scientists.

CAS RN: 2768-15-2 | Formula:

Executive Synthesis

2-Butyl-1-hexanol (2-B-1-H) is a C10 branched primary alcohol, structurally isomeric to 2-propylheptanol. Its environmental fate is governed by the interplay between its hydrophobic alkyl chain and the hydrophilic hydroxyl headgroup, modulated significantly by steric hindrance at the

Unlike linear fatty alcohols (e.g., 1-decanol), the C2-branching of 2-B-1-H reduces the crystallization temperature and increases solubility in organic matrices, while slightly retarding biotic oxidation rates. This guide delineates the molecule's thermodynamic partitioning, degradation kinetics, and experimental validation protocols.

Physicochemical Drivers of Fate

The environmental distribution of 2-B-1-H is dictated by its fugacity capacity (

Table 1: Critical Physicochemical Parameters

| Parameter | Value (Experimental/Est.) | Environmental Implication |

| Molecular Weight | 158.28 g/mol | Diffusivity in aqueous boundary layers. |

| Water Solubility ( | ~30–50 mg/L (25°C) | "Slightly soluble." Limits bioavailability but sufficient for aquatic transport. |

| Vapor Pressure ( | ~1–5 Pa (25°C) | Semi-volatile. Partitioning to air is slow but non-negligible over time. |

| Log | 4.1 – 4.5 | High lipophilicity. Strong sorption to organic carbon ( |

| Henry’s Law Constant ( | Moderate volatility from water bodies. Volatilization half-life is depth-dependent (days to weeks). | |

| pKa | > 15 | Remains neutral in all environmental pH ranges; no ionic interaction with soil clays. |

Mechanistic Insight: The branching at the C2 position disrupts Van der Waals stacking compared to n-decanol, leading to a higher vapor pressure and slightly higher water solubility than its linear equivalent. However, the Log

Transformation Pathways

The persistence of 2-B-1-H is determined by two primary mechanisms: atmospheric photo-oxidation and aquatic aerobic biodegradation. Hydrolysis is thermodynamically unfavorable due to the lack of hydrolyzable functional groups.

Atmospheric Fate (Abiotic)

In the troposphere, 2-B-1-H exists in the vapor phase. Degradation is driven by hydroxyl radical (

-

Mechanism: H-abstraction primarily occurs at the

-carbon (adjacent to -OH) or tertiary C2 carbon. -

Kinetics: Estimated half-life (

) is 10–30 hours (assuming -

Implication: Low potential for long-range atmospheric transport (LRAT).

Aquatic Biodegradation (Biotic)

Biodegradation is the dominant sink. The pathway follows the classical alcohol oxidation route, but the

Pathway Logic:

-

Oxidation: Conversion to 2-butylhexanal.

-

Carboxylation: Oxidation to 2-butylhexanoic acid.

-

-Oxidation: The acid undergoes

Figure 1: Aerobic biodegradation pathway of 2-butyl-1-hexanol. The C2-branching creates a transient accumulation of the acid intermediate.

Experimental Protocols (Self-Validating Systems)

To generate regulatory-grade data (REACH/EPA), the following protocols must be employed. These are designed not just to "follow the recipe" but to validate the biological system's health during execution.

Protocol: Manometric Respirometry (OECD 301F)

This method is preferred over Closed Bottle (301D) for 2-B-1-H due to the compound's low solubility and high oxygen demand (ThOD).

Theoretical Oxygen Demand (ThOD) Calculation:

For

Workflow & Validation:

Figure 2: OECD 301F Experimental Workflow with critical validation checkpoints.

Step-by-Step Methodology:

-

Inoculum Pre-conditioning: Collect activated sludge from a WWTP treating predominantly domestic sewage. Wash 3x with mineral medium to remove Dissolved Organic Carbon (DOC). Resuspend to 30 mg SS/L.

-

Dosing Strategy: Due to low solubility, do not use a stock solution. Weigh 2-B-1-H directly into the respirometer flask or adsorb onto inert silica gel to increase surface area.

-

System Setup:

-

Test Flasks: Mineral medium + Inoculum + Test Substance (100 mg/L).

-

Blank Flasks: Mineral medium + Inoculum (measures endogenous respiration).

-

Reference Flasks: Sodium Benzoate (checks sludge activity).[1]

-

Toxicity Control: Test Substance + Sodium Benzoate (checks if 2-B-1-H inhibits bacteria).

-

-

Data Acquisition: Continuous monitoring of pressure drop (absorbed

by NaOH trap) converted to -

Pass Criteria: >60% ThOD removal within the 10-day window (once 10% is reached). Note: Branched alcohols often pass the 60% level but may fail the 10-day window. This classifies them as "Inherently Biodegradable" or "Readily Biodegradable (failing 10-d window)."

Ecotoxicological Implications

The fate of 2-B-1-H directly informs its toxicity profile. Because it is rapidly metabolized once inside the organism, chronic toxicity is generally low. However, the "narcotic" effect of the alcohol functionality is the primary acute hazard.

-

Acute Aquatic Toxicity:

-

Fish (

, 96h): ~1–10 mg/L (Estimated via ECOSAR for neutral organics). -

Daphnia (

, 48h): ~1–10 mg/L. -

Algae (

, 72h): ~1–10 mg/L.

-

-

Bioaccumulation: With a Log

> 4, the BCF (Bioconcentration Factor) is estimated between 500–1000 L/kg. However, rapid metabolic conversion to fatty acids prevents significant biomagnification in the food web.

References

-

Sander, R. (2015). Compilation of Henry's law constants (version 4.0) for water as solvent. Atmospheric Chemistry and Physics, 15(8), 4399-4981. [Link]

-

OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

- Yaws, C. L. (1997). Handbook of Chemical Compound Data for Process Safety. Gulf Professional Publishing. (Cited via Sander, 2015).

-

ECHA. (n.d.). Registration Dossier: 2-propylheptanol (Isomer Read-Across). European Chemicals Agency. [Link]

-

Stenutz, R. (n.d.). 2-butyl-1-hexanol Properties. Stenutz.eu. [Link]

Sources

Methodological & Application

2-Butylhexanol: A High-Performance Solvent for Advanced Organic Synthesis

Introduction: Beyond Conventional Solvents

In the landscape of organic synthesis, the choice of solvent is a critical parameter that can dictate the success, efficiency, and safety of a reaction. While traditional solvents like tetrahydrofuran (THF), toluene, and dichloromethane have long been staples in the laboratory, the demand for solvents with specialized properties continues to grow. 2-Butylhexanol, a member of the Guerbet alcohol family, emerges as a compelling alternative for a range of synthetic applications, particularly those requiring high temperatures, enhanced solubility of non-polar reagents, and improved safety profiles. This technical guide provides an in-depth exploration of 2-butylhexanol as a solvent, offering detailed application notes and protocols for its use in key organic transformations.

Physicochemical Properties and Advantages

2-Butylhexanol is a C10 branched-chain primary alcohol. Its unique structure imparts a desirable combination of physical and chemical properties that distinguish it from conventional solvents.[1][2]

Key Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 2-butylhexan-1-ol | PubChem[3] |

| Synonyms | 2-Butyl-1-hexanol | PubChem[3] |

| CAS Number | 2768-15-2 | PubChem[3] |

| Molecular Formula | C10H22O | PubChem[3] |

| Molecular Weight | 158.28 g/mol | PubChem[3] |

| Boiling Point | Approx. 217.5 °C | AOCS[4] |

| Melting Point | < -70 °C | AOCS[4] |

| Density | Approx. 0.83 g/mL | - |

| Flash Point | > 100 °C (estimated) | - |

| Solubility in Water | Low | - |

| Solubility in Organic Solvents | Miscible with most common organic solvents | - |

The high boiling point and low volatility of 2-butylhexanol make it an excellent choice for reactions that require elevated temperatures to proceed at a reasonable rate.[1][2] This property also contributes to a significantly higher flash point compared to volatile solvents like diethyl ether or THF, enhancing the overall safety of the experimental setup. Furthermore, its branched alkyl chain provides good solvency for a wide range of organic compounds, including non-polar and lipophilic substrates and reagents that may exhibit limited solubility in more polar solvents.[5]

Applications in Organic Synthesis

The unique characteristics of 2-butylhexanol open up possibilities for its use in a variety of synthetic transformations. While its application is not as widespread as traditional solvents, its properties suggest significant potential in several key areas.

High-Temperature Transition-Metal Catalyzed Cross-Coupling Reactions